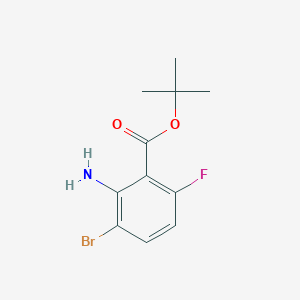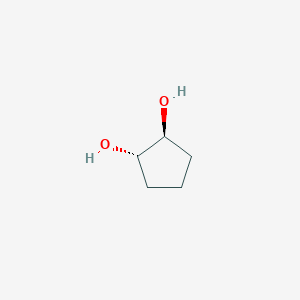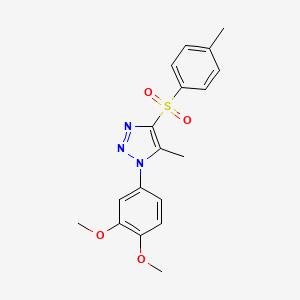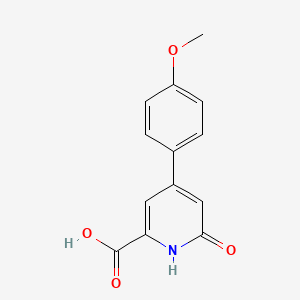![molecular formula C22H24BrN3O2 B2791346 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-52-6](/img/structure/B2791346.png)
9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family
Mechanism of Action
Target of Action
The primary targets of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA structure, which can disrupt the normal function of DNA and lead to various biological effects .
Mode of Action
This compound interacts with its targets by intercalating into the DNA structure . This interaction can cause changes in the DNA structure, affecting its ability to replicate and transcribe, which can lead to cell death .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes, leading tocell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
Similar compounds have been found to exhibit high solubility and stability, which can contribute to their bioavailability .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is due to the compound’s interaction with DNA, which can affect the DNA’s ability to replicate and transcribe .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are largely determined by its structure and the presence of the indoloquinoxaline scaffold . This scaffold is known to interact with various biomolecules, although specific interactions with enzymes or proteins for this particular compound have not been reported in the literature .
Cellular Effects
Related compounds in the indoloquinoxaline family have been shown to interact with DNA, potentially influencing cell function .
Molecular Mechanism
It is known that indoloquinoxalines can intercalate into DNA, disrupting vital processes for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability, with a high solubility in acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the indoloquinoxaline core, followed by the introduction of bromine, ethyl, and dipropoxy groups. Common reagents used in these reactions include bromine, ethyl iodide, and propyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium methoxide, potassium cyanide; usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives. Substitution reactions can result in a wide range of functionalized indoloquinoxalines.
Scientific Research Applications
9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a DNA intercalating agent, which can disrupt DNA replication and transcription processes.
Medicine: Explored for its cytotoxic and antiviral properties, making it a candidate for anticancer and antiviral drug development.
Comparison with Similar Compounds
Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar DNA intercalating properties.
Ellipticine: A cytotoxic agent with a similar indole structure, known for its anticancer properties.
Quinoxaline derivatives: Various derivatives with modifications on the quinoxaline ring, exhibiting diverse biological activities.
Uniqueness
9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility, stability, and biological activity compared to other similar compounds. This unique structure makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
9-bromo-6-ethyl-2,3-dipropoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-4-9-27-19-12-16-17(13-20(19)28-10-5-2)25-22-21(24-16)15-11-14(23)7-8-18(15)26(22)6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHUXQGKIMPXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]aniline](/img/structure/B2791265.png)
![1'-[(3-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2791267.png)
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)
![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methoxyphenyl)methanone](/img/structure/B2791272.png)
![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)






